4-(Benzamidosulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzamidosulfamoyl)benzoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as N-(4-aminobenzenesulfonyl)-4-aminobenzoic acid or PASB.
Mechanism of Action
The mechanism of action of 4-(Benzamidosulfamoyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-(Benzamidosulfamoyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Benzamidosulfamoyl)benzoic acid in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving healthy cells unharmed. However, one of the limitations of using this compound is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for research on 4-(Benzamidosulfamoyl)benzoic acid. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 4-(Benzamidosulfamoyl)benzoic acid can be achieved through a variety of methods, including the reaction of 4-aminobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base. Another method involves the reaction of 4-aminobenzoic acid with sulfanilamide in the presence of a dehydrating agent such as thionyl chloride.
Scientific Research Applications
4-(Benzamidosulfamoyl)benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(benzamidosulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-13(10-4-2-1-3-5-10)15-16-22(20,21)12-8-6-11(7-9-12)14(18)19/h1-9,16H,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXEHDZFFHMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.